molecular formula C11H13NO5S B1589007 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid CAS No. 100632-57-3

4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

Cat. No. B1589007
M. Wt: 271.29 g/mol
InChI Key: SJLUQBVGSCLNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid” is a complex organic molecule. It contains a methylsulfonamido group attached to a phenyl ring, which is further attached to a 4-oxobutanoic acid group . This structure suggests that it might have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or other types of organic synthesis . The exact method would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . It’s possible that it could participate in a variety of organic reactions, given the presence of several functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties . It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, properties, and potential applications . This could involve both experimental work and computational modeling .

properties

IUPAC Name

4-[4-(methanesulfonamido)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-18(16,17)12-9-4-2-8(3-5-9)10(13)6-7-11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLUQBVGSCLNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463832
Record name 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

CAS RN

100632-57-3
Record name 4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mechanically stirred suspension of aluminum chloride (88.0 g, 0.66 moles) and 150 ml of carbon disulfide under N2 is cooled in an ice bath. Methanesulfonanilide as prepared in Preparation 1 (30.0 g, 0.175 mol) and succinic anhydride (17.5 g, 0.175 mol) are combined and added rapidly to the cooled reaction mixture. The ice bath is removed and the mixture is stirred at ambient temperature for 6 hours. The reaction mixture is then heated to 55° C. and allowed to continue for 18 hours. The reaction mixture is separated into two layers the bottom of which solidifies. The upper layer is decanted and the remaining solid layer is decomposed with ice. The resulting suspension is filtered and the solid is washed several times with methylene chloride and dissolved in a mixture of saturated sodium bicarbonate (500 ml) and water (500 ml). This solution is acidified (pH2) with HCl and the resulting precipitate is collected by filtration, redissolved in NaHCO3 and reprecipitated with HCl. The solid, 4-[(methylsulfonyl)amino]-γ-oxobenzenebutanoic acid, is collected by filtration and dried to give the title compound with mp 198°-200° C.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-(Methylsulfonamido)phenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.